3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline
CAS No.: 1211669-81-6
Cat. No.: VC7871448
Molecular Formula: C12H8ClF3N2O
Molecular Weight: 288.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211669-81-6 |
|---|---|
| Molecular Formula | C12H8ClF3N2O |
| Molecular Weight | 288.65 g/mol |
| IUPAC Name | 3-chloro-4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline |
| Standard InChI | InChI=1S/C12H8ClF3N2O/c13-8-6-7(17)4-5-9(8)19-11-3-1-2-10(18-11)12(14,15)16/h1-6H,17H2 |
| Standard InChI Key | AORPQZYAULKIOQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F |
| Canonical SMILES | C1=CC(=NC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F |
Introduction
3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a synthetic organic compound that belongs to the class of halogenated aromatic amines. This compound is characterized by its unique structural features, which include a chloro-substituted aniline group and a pyridine ring substituted with a trifluoromethyl group. The compound's structure makes it a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and materials.
Synthesis
The synthesis of 3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves multi-step organic reactions, starting from commercially available precursors. A general synthetic route includes:
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Halogenation: Introduction of the chloro group into an aniline derivative.
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Ether Formation: Coupling of the halogenated aniline with a pyridine derivative containing a trifluoromethyl substituent via nucleophilic substitution or palladium-catalyzed coupling.
The exact conditions (e.g., solvents, catalysts) depend on the desired yield and purity.
Applications
This compound serves as a versatile intermediate in various industries:
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Agrochemicals:
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Pharmaceuticals:
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Potential precursor for biologically active molecules targeting diseases such as cancer or inflammation.
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Material Science:
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Incorporated into polymers or coatings requiring specific chemical resistance due to the trifluoromethyl group's hydrophobicity.
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Analytical Characterization
To confirm its identity and purity, the compound can be analyzed using various techniques:
Table 2: Common Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR (1H, 13C) | Structural elucidation |
| IR Spectroscopy | Identification of functional groups |
| LC-MS | Determination of molecular weight |
| XRD | Crystallographic analysis |
Research Findings
Recent studies highlight the importance of halogenated aromatic amines like this compound:
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Biological Activity:
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Molecular Docking Studies:
Safety and Environmental Concerns
While this compound has significant industrial applications, caution must be exercised due to potential toxicity associated with halogenated aromatic amines:
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Toxicity: May cause irritation or sensitization upon prolonged exposure.
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Environmental Impact: Persistent in the environment due to its halogenated nature; proper disposal methods are required.
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